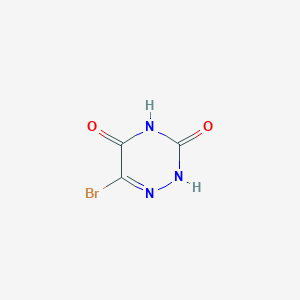

5-Bromo-6-azauracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTFEWXYAOATFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197835 | |

| Record name | 5-Bromo-6-azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-05-2 | |

| Record name | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4956-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-azauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-6-azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-1,2,4-TRIAZINE-3,5-(2H,4H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-6-azauracil CAS number and properties

An In-Depth Technical Guide to 5-Bromo-6-azauracil (CAS: 4956-05-2): Properties, Synthesis, and Biological Significance

Introduction

This compound is a halogenated derivative of 6-azauracil, a synthetic pyrimidine analog where the carbon atom at the 6th position of the uracil ring is replaced by a nitrogen atom. This modification classifies it as an azauracil, a class of compounds known for their potent antimetabolite activity. With the CAS Number 4956-05-2, this compound serves as a valuable compound for researchers in medicinal chemistry and molecular biology.[1][2][3] Its structure is foundational for exploring the impact of halogenation on the biological activity of nucleobase analogs, particularly in the context of developing novel therapeutic agents. Uracil derivatives have long been a cornerstone of antiviral and anticancer drug discovery, and the azauracil scaffold continues to be a source of promising new molecules.[4][5][6]

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol, its molecular mechanism of action, and its applications in scientific research and drug development.

Section 1: Core Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 4956-05-2 | [2][3][7][8] |

| Molecular Formula | C₃H₂BrN₃O₂ | [2][3][9] |

| Molecular Weight | 191.97 g/mol | [3][10] |

| IUPAC Name | 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione | [8][9] |

| Synonyms | This compound, 6-Bromo-2H-[2][7]triazine-3,5-dione | [9][11] |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 232-234 °C | [11] |

| SMILES | O=c1[nH]nc(Br)c(=O)[nH]1 | |

| InChI Key | VNTFEWXYAOATFA-UHFFFAOYSA-N | [8] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [11] |

Section 2: Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of the 6-azauracil precursor.[11] The electron-rich nature of the pyrimidine-like ring, coupled with the activating effect of the amide groups, facilitates electrophilic substitution at the C5 position. This direct approach is efficient and provides a high yield of the desired product.

Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a standard laboratory procedure for the synthesis of this compound from 6-azauracil. The choice of glacial acetic acid as a solvent is strategic; it effectively dissolves the starting material and activates the bromine for the electrophilic attack without promoting unwanted side reactions.

Materials:

-

6-Azauracil (raw material)[11]

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Distilled Water

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 6-azauracil in 100 mL of glacial acetic acid with stirring.

-

Activation: Add 5 mL of acetic anhydride to the mixture. Stir for 10 minutes at room temperature. This step helps to ensure an anhydrous environment and can facilitate the reaction.

-

Bromination: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of liquid bromine (dissolved in a small amount of glacial acetic acid) dropwise via a dropping funnel over 30 minutes. The causality here is critical: slow, cooled addition prevents overheating and controls the reaction rate, minimizing the formation of dibrominated or other byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Precipitation: Stop the reaction by pouring the mixture into 200 mL of ice-cold distilled water. This quenches the reaction and precipitates the solid product, as this compound has low solubility in water.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove residual acetic acid and unreacted bromine. Dry the product under a vacuum. Recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) can be performed for higher purity.

Caption: Synthesis workflow for this compound.

Section 3: Mechanism of Action and Biological Activity

The biological activity of this compound is rooted in its function as an antimetabolite, a molecule that mimics a natural substrate and interferes with cellular metabolism. Its mechanism is best understood by first examining its parent compound, 6-azauracil.

Inside the cell, 6-azauracil is converted into its active form, 6-azauridine monophosphate (6-azaUMP).[12] This active metabolite competitively inhibits two crucial enzymes in the de novo nucleotide biosynthesis pathway:

-

Orotidine-5'-phosphate (OMP) decarboxylase: This enzyme is responsible for the final step in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides (UTP, CTP).

-

Inosine monophosphate (IMP) dehydrogenase: This enzyme is a key player in the synthesis of guanine nucleotides (GTP).[12]

By inhibiting these enzymes, 6-azauracil derivatives lead to a severe depletion of intracellular UTP and GTP pools.[12] This nucleotide starvation has profound downstream effects, most notably the stalling of transcriptional elongation, as RNA polymerase requires a steady supply of nucleotides to synthesize mRNA.[12] This mechanism explains the potent growth-inhibitory effects of 6-azauracil and its derivatives in various organisms, including yeast (Saccharomyces cerevisiae), bacteria, and human cells.[8][12]

The bromine atom at the C5 position of this compound is a critical modification. Halogenation is a well-established strategy in drug design to enhance potency. The bromine atom's size and electronegativity can improve binding affinity to target enzymes or alter the compound's metabolic stability. This modification is likely responsible for the observed inhibitory effects on the growth and cell division of Saccharomyces cerevisiae.[8]

Caption: Mechanism of this compound action.

Section 4: Applications in Research and Drug Development

This compound is a multifaceted tool for the scientific community, with applications spanning basic research to preclinical drug discovery.

-

Tool Compound in Molecular Biology: Due to its well-defined mechanism of disrupting nucleotide synthesis, it is used as a tool to study transcription, DNA replication, and cell cycle control.[12] Inducing nucleotide stress with this compound allows researchers to investigate cellular responses and identify genes involved in overcoming such challenges.

-

Scaffold for Medicinal Chemistry: The 6-azauracil core is a "privileged structure" in drug discovery. This compound serves as a key intermediate for the synthesis of more complex derivatives, particularly acyclonucleosides, which have shown potential as antiviral agents against viruses like HIV and Herpesviridae.[5][13][14] The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build molecular diversity.[15]

-

Antifungal and Antimicrobial Research: Its demonstrated activity against yeast makes it a lead compound for the development of novel antifungal agents.[8] The targeted pathway—nucleotide biosynthesis—is conserved yet can have species-specific enzyme variations, offering a potential window for selective toxicity.

The development of drugs based on such targeted inhibitors aligns with the "Right Target" principle in modern oncology and virology drug development, where a deep understanding of the molecular mechanism is paramount to success.[16]

Section 5: Safety and Handling

As a biologically active and potentially hazardous compound, this compound requires careful handling in a controlled laboratory environment.

-

Hazards: The compound is considered harmful if swallowed, inhaled, or in contact with skin.[7]

-

Handling Precautions:

-

Always use in a certified chemical fume hood to avoid inhalation of the powder.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

-

Reactivity: Avoid exposure to heat, flames, and strong oxidizing agents.[7] Hazardous combustion products include toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen bromide.[7]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to ensure long-term stability.[11]

References

-

This compound CAS NO.4956-05-2 - Pure Chemistry Scientific Inc. Pure Chemistry Scientific Inc. [Link]

-

This compound | CAS#:4956-05-2 | Chemsrc. Chemsrc. [Link]

-

This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. Chemchart. [Link]

-

5-Bromo-6-(p-toluidino)uracil | C11H10BrN3O2 | CID 44374273 - PubChem. PubChem. [Link]

-

Synthesis and properties of 6-alkynyl-5-aryluracils - PMC - NIH. National Institutes of Health. [Link]

-

This compound (C3H2BrN3O2) - PubChemLite. PubChemLite. [Link]

-

Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides. PubMed. [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - MDPI. MDPI. [Link]

-

5-Bromo uracil, GR 98%+ - Ottokemi. Ottokemi. [Link]

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET. CONICET. [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed. PubMed. [Link]

-

This compound Two Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]

-

Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. | European Journal of Advanced Chemistry Research. European Journal of Advanced Chemistry Research. [Link]

-

In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed. PubMed. [Link]

-

As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides - PubMed. PubMed. [Link]

-

Studies on the pharmacology of 6-azauracil - PubMed. PubMed. [Link]

-

ONCOLOGY DRUG DEVELOPMENT – ACTIVATING THE 5R FACTORS - Cancer Control. Cancer Control. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, CasNo.4956-05-2 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:4956-05-2 | Chemsrc [chemsrc.com]

- 8. This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. PubChemLite - this compound (C3H2BrN3O2) [pubchemlite.lcsb.uni.lu]

- 10. aldlab-chemicals_this compound [aldlab.com]

- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancercontrol.info [cancercontrol.info]

physicochemical properties of 5-Bromo-6-azauracil

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-azauracil

Abstract: this compound is a halogenated pyrimidine analogue of significant interest in medicinal chemistry and drug development. As a derivative of 6-azauracil, a known antimetabolite, its unique physicochemical properties, conferred by the bromine substituent, make it a valuable synthetic intermediate and a potential therapeutic agent. This guide provides a comprehensive analysis of its core physicochemical characteristics, detailing experimental methodologies for their determination and discussing the implications of these properties for research and development professionals. Our approach integrates established analytical techniques with mechanistic insights to create a self-validating framework for its scientific exploration.

Molecular Identity and Structural Framework

This compound, a synthetic heterocyclic compound, belongs to the class of aza-analogs of pyrimidines. The replacement of the C6 carbon of the uracil ring with a nitrogen atom forms the 1,2,4-triazine core, which is fundamental to its biological activity. The introduction of a bromine atom at the C5 position significantly modulates its electronic properties, reactivity, and potential as a pharmacological agent.

The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 4956-05-2 | [1][2][3] |

| Molecular Formula | C₃H₂BrN₃O₂ | [2][4][5] |

| Molecular Weight | 191.97 g/mol | [2][4] |

| IUPAC Name | 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione | [1] |

| Appearance | White to Off-White Solid | [2] |

| SMILES | O=c1[nH]nc(Br)c(=O)[nH]1 | [2][6] |

| InChI Key | VNTFEWXYAOATFA-UHFFFAOYSA-N | [1][2][6] |

Physicochemical Data Summary

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its solubility, stability, membrane permeability, and interaction with molecular targets. The table below consolidates the available quantitative data for this compound. It is crucial to note that some values are predicted via computational models and may differ from experimental results, while reported experimental values show some variance, potentially due to polymorphic differences or measurement conditions.

| Property | Value(s) | Type | Reference |

| Melting Point | 186.58 °C | Predicted | [1] |

| 232-234 °C | Experimental | [3] | |

| Boiling Point | 255.86 - 444.3 °C | Predicted | [1] |

| Density | 1.71 g/cm³ | Predicted | [1] |

| 2.61 ± 0.1 g/cm³ | Predicted | [3] | |

| Water Solubility | 1305.5 - 9052.66 mg/L | Predicted | [1] |

| pKa | 6.11 ± 0.40 | Predicted | [3] |

Core Property Analysis and Experimental Protocols

Crystalline Structure and Thermal Behavior

The solid-state properties of an active pharmaceutical ingredient (API) are paramount. This compound is typically supplied as a white to off-white crystalline powder.[2] The significant discrepancy in reported melting points (186.58 °C vs. 232-234 °C) underscores the importance of rigorous experimental validation, as it may indicate the presence of different polymorphs or impurities.[1][3]

Causality & Expertise: A sharp, well-defined melting point is a primary indicator of purity for a crystalline solid. Thermal analysis by Differential Scanning Calorimetry (DSC) provides a more detailed thermal profile, revealing not just the melting endotherm but also potential phase transitions, decomposition events, or the presence of solvates, which are critical data points for formulation and stability studies.

dot

Caption: Workflow for Melting Point Determination via DSC.

Protocol 3.1: Thermal Analysis by Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using high-purity indium standard (Tₘ = 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature well above the expected melting point (e.g., 250 °C).

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event corresponding to fusion. Integrate the peak to determine the heat of fusion (ΔHfus).

Solubility Profile

Solubility is a gatekeeper property in drug development, directly impacting bioavailability and formulation strategies. As a polar heterocyclic molecule, this compound is predicted to have moderate aqueous solubility.[1] However, its flat, aromatic-like structure and the hydrophobic nature of the bromine atom can limit its solubility. The parent compound, 6-azauracil, is soluble in aqueous bases like NH₄OH, suggesting that the acidic N-H protons of this compound could be leveraged to enhance solubility at higher pH.

Trustworthiness & Validation: The shake-flask method remains the gold standard for solubility determination. By allowing the system to reach equilibrium over an extended period (24-48 hours) and quantifying the dissolved solute via a validated analytical method like HPLC-UV, this protocol ensures a reliable and reproducible measurement.

Protocol 3.2: Equilibrium Solubility Determination (Shake-Flask Method)

-

System Preparation: Add an excess amount of this compound solid to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Separation: Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered sample with the mobile phase and analyze by a validated HPLC-UV method against a standard curve of known concentrations to determine the final dissolved concentration.

Acidity and Ionization State (pKa)

The predicted pKa of ~6.11 suggests that this compound is a weak acid.[3] This acidity is attributed to the deprotonation of an N-H proton on the triazine ring, forming an anionic species.

Expertise & Insight: A pKa value near physiological pH (7.4) is highly significant. It implies that at pH 7.4, a substantial fraction of the molecule will exist in its ionized (anionic) form. This has profound implications:

-

Solubility: The anionic form is typically more water-soluble than the neutral form.

-

Permeability: The neutral form is generally more permeable across lipid cell membranes.

-

Target Binding: The ability to hydrogen bond as a donor (N-H) or acceptor (N⁻) will be pH-dependent, affecting its interaction with biological targets like enzymes or receptors.

Potentiometric titration provides a direct and robust method for experimentally determining the pKa.

dot

Caption: Influence of pKa on the ionization state of this compound.

Spectroscopic Profile for Structural Verification

Spectroscopic techniques are indispensable for confirming molecular structure and purity.

UV-Visible Spectroscopy

Protocol 4.1: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL).

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the sample solution and a matched cuvette with the solvent to act as the reference.

-

Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration (c) and path length (l, typically 1 cm) are known.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution.[12][13] For this compound, ¹H and ¹³C NMR would provide definitive structural confirmation.

Predicted NMR Spectra:

-

¹H NMR: In a solvent like DMSO-d₆, two distinct, potentially broad signals corresponding to the two N-H protons are expected. Their chemical shifts would be sensitive to concentration and temperature due to hydrogen bonding. No C-H signals would be present.

-

¹³C NMR: Three signals are expected for the three carbon atoms of the heterocyclic ring. Two signals would be in the downfield region typical for carbonyl carbons (C3 and C5), and one signal for the bromine-substituted carbon (C6) would appear at a more shielded (upfield) position.

dot

Caption: General workflow for NMR spectroscopic analysis.

Reactivity, Stability, and Implications in Drug Development

The directly inform its utility and handling.

-

Chemical Reactivity: The bromine atom at the C5 position is the primary site of reactivity. It is an effective leaving group in nucleophilic substitution reactions, allowing for the synthesis of a wide array of 5-substituted 6-azauracil derivatives. This has been exploited in the literature to generate novel compounds by reacting it with various amines and phenols.[2][9] This synthetic tractability makes it a valuable building block for creating libraries of compounds for screening.

-

Stability: As a halogenated organic compound, it should be protected from light and stored under inert gas at refrigerated temperatures (2-8°C) to prevent degradation.[3]

-

Drug Development Context: this compound is a member of the halogenated pyrimidine family, which are well-known radiosensitizers.[14] These agents function by being incorporated into the DNA of rapidly dividing cancer cells in place of thymine. The presence of the heavy bromine atom weakens the DNA backbone, making it more susceptible to damage from ionizing radiation.[15][16] Therefore, the study of this compound and its derivatives is highly relevant to the development of novel cancer therapeutics that can enhance the efficacy of radiation therapy.

Conclusion

This compound is a multifaceted compound whose physicochemical properties position it as a key intermediate in synthetic chemistry and a molecule of interest for drug discovery. Its defined molecular structure, moderate solubility, tunable ionization state, and inherent reactivity at the C5 position provide a robust platform for the design of novel therapeutics, particularly in the realm of oncology as a potential radiosensitizer. The experimental protocols and mechanistic insights provided in this guide offer a validated framework for researchers to harness the full potential of this important molecule.

References

- Benchchem. (n.d.). Unveiling the Therapeutic Potential of 6-Azauracil Derivatives: A Comparative Efficacy Guide.

- Chemchart. (n.d.). This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents.

- CymitQuimica. (n.d.). This compound.

- Iliakis, G., & Kurtzman, S. (1991). Mechanism of radiosensitization by halogenated pyrimidines: bromodeoxyuridine and beta-arabinofuranosyladenine affect similar subsets of radiation-induced potentially lethal lesions in plateau-phase Chinese hamster ovary cells. Radiation Research, 127(1), 45–51.

- Mitchell, J. B., Cook, J. A., Kinsella, T. J., Russo, A., & Glatstein, E. (1989). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. International Journal of Radiation Oncology, Biology, Physics, 16(5), 1287-1293.

- Mylari, B. L., Miller, M. W., Howes, H. L., Jr., Figdor, S. K., Lynch, J. E., & Koch, R. C. (1977). Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. Journal of Medicinal Chemistry, 20(4), 475–483.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- National Institutes of Health. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.

- Boothman, D. A., Greer, S., & Pardee, A. B. (1987). Potentiation of Halogenated Pyrimidine Radiosensitizers in Human Carcinoma Cells by β-Lapachone (3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione), a Novel DNA Repair Inhibitor. Cancer Research, 47(20), 5361-5366.

- ResearchGate. (2010). New 6-Azauracil Derivatives.

- PubChemLite. (n.d.). This compound (C3H2BrN3O2).

- Chemsrc. (n.d.). This compound | CAS#:4956-05-2.

- European Journal of Advanced Chemistry Research. (2020). Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes.

- Cristescu, C., & Czobor, F. (1998). As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides. Nucleosides & Nucleotides, 17(8), 1319–1324.

- National Institutes of Health. (n.d.). Synthesis and properties of 6-alkynyl-5-aryluracils.

- Alfa Chemistry. (n.d.). CAS 4956-05-2 this compound.

- aldlab-chemicals. (n.d.). This compound.

- Ottokemi. (n.d.). 5-Bromo uracil, GR 98%+.

- Chemdad. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 6-Azauracil = 98 461-89-2.

- Pure Chemistry Scientific Inc. (n.d.). This compound CAS NO.4956-05-2.

- CONICET. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.

- National Institutes of Health. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

- Francés-Monerris, A., Merchán, M., & Roca-Sanjuán, D. (2013). Electronic UV-Vis transient spectra of the ∙OH reaction products of uracil, thymine, cytosine, and 5,6-dihydrouracil by using the complete active space self-consistent field second-order perturbation (CASPT2//CASSCF) theory. The Journal of Chemical Physics, 139(7), 071101.

- Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin.

- The Royal Society of Chemistry. (n.d.). Ultraviolet/visible spectroscopy.

- National Institutes of Health. (n.d.). Perspectives on NMR in drug discovery: a technique comes of age.

- Michigan State University. (n.d.). UV-Visible Spectroscopy.

Sources

- 1. This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound, CasNo.4956-05-2 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 6. PubChemLite - this compound (C3H2BrN3O2) [pubchemlite.lcsb.uni.lu]

- 7. edu.rsc.org [edu.rsc.org]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Communication: Electronic UV-Vis transient spectra of the ∙OH reaction products of uracil, thymine, cytosine, and 5,6-dihydrouracil by using the complete active space self-consistent field second-order perturbation (CASPT2//CASSCF) theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of radiosensitization by halogenated pyrimidines: bromodeoxyuridine and beta-arabinofuranosyladenine affect similar subsets of radiation-induced potentially lethal lesions in plateau-phase Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

The Structure-Activity Relationship of 5-Bromo-6-azauracil: A Technical Guide for Drug Discovery Professionals

Abstract

5-Bromo-6-azauracil, a halogenated analog of the pyrimidine base uracil, represents a compelling scaffold in medicinal chemistry. Its structural modifications, particularly the introduction of a bromine atom at the 5-position and a nitrogen atom at the 6-position of the uracil ring, confer a unique electronic and steric profile that translates into a spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its derivatives. We will dissect the critical roles of the 5-bromo and 6-aza substitutions, analyze the impact of further modifications on biological outcomes, and provide field-proven insights into the experimental methodologies for evaluating these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.

Introduction: The Rationale for this compound in Drug Design

Uracil and its analogs are fundamental to numerous biological processes, making them a cornerstone of therapeutic intervention, particularly in antiviral and anticancer research.[1] The parent compound, 6-azauracil, is a known inhibitor of pyrimidine biosynthesis.[2][3][4] By mimicking the natural substrate, it disrupts the production of essential nucleotides, thereby impeding cellular proliferation and viral replication.[2][5] The introduction of a bromine atom at the 5-position further modulates the molecule's properties. Halogenation can enhance binding affinity to target enzymes, alter metabolic stability, and improve pharmacokinetic profiles. The convergence of these two key modifications in this compound creates a molecule with significant potential for targeted therapeutic development.

Core Structural Features and Their Impact on Activity

The biological activity of this compound is intrinsically linked to its unique structural features. Understanding the individual and synergistic contributions of the 5-bromo and 6-aza moieties is paramount to deciphering its SAR.

The Significance of the 6-Aza Modification

The replacement of the carbon atom at the 6-position with a nitrogen atom fundamentally alters the electronic distribution and geometry of the pyrimidine ring. This modification is the cornerstone of the antimetabolite activity of the 6-azauracil scaffold.

-

Mechanism of Action: 6-azauracil is intracellularly converted to 6-azauridine-5'-monophosphate (6-azaUMP).[2] This metabolite acts as a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase and inosine monophosphate (IMP) dehydrogenase, key enzymes in the de novo biosynthesis of uridine monophosphate (UMP) and guanosine monophosphate (GMP), respectively.[2][4] The resulting depletion of intracellular nucleotide pools leads to the inhibition of DNA and RNA synthesis, ultimately halting cell growth and viral replication.[3][5]

The Role of the 5-Bromo Substitution

The introduction of a bromine atom at the C5 position imparts several physicochemical properties that significantly influence the molecule's biological profile.

-

Enhanced Target Affinity: The electronegative bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity for the target enzyme's active site.

-

Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.

-

Modulation of Electronic Properties: The electron-withdrawing nature of bromine influences the pKa of the uracil ring, potentially affecting its ionization state and interactions with biological macromolecules.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

The core this compound scaffold serves as a template for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The following sections explore the SAR of derivatives with modifications at various positions of the pyrimidine ring and its substituents.

Modifications at the N1 and N3 Positions

Alkylation or glycosylation at the N1 and N3 positions of the 6-azauracil ring can significantly impact antiviral and anticancer activity. The nature of the substituent influences the compound's ability to be recognized by cellular kinases for conversion to the active nucleotide form.

-

Acyclic Nucleosides: The synthesis of acyclic nucleoside analogs, where a flexible side chain replaces the ribose sugar moiety, has been a fruitful strategy. For instance, the introduction of a (2-hydroxyethoxy)methyl group at the N1 position of 5-substituted-6-azauracils has been explored for antiviral activity.[6]

Variations at the C5 Position

While this guide focuses on the 5-bromo derivative, it is crucial to understand the impact of other substitutions at this position to appreciate the unique contribution of bromine. The size, electronics, and hydrogen-bonding capacity of the C5 substituent are critical determinants of activity.

-

Halogen Series (F, Cl, Br, I): The nature of the halogen at the C5 position can fine-tune the biological activity. Generally, increasing the size of the halogen can lead to steric hindrance, while the electronegativity influences the electronic properties of the ring.

-

Alkyl and Aryl Groups: The introduction of small alkyl or aryl groups at the C5 position can modulate lipophilicity and introduce additional van der Waals interactions with the target protein.

The following diagram illustrates the key modification sites on the 6-azauracil scaffold that are critical for its structure-activity relationship.

Caption: Key modification points on the 6-azauracil scaffold influencing biological activity.

Biological Activities and Therapeutic Potential

The unique structural features of this compound and its analogs translate into a range of biological activities, with antiviral and anticancer effects being the most prominent.

Antiviral Activity

Derivatives of 5-substituted uracils have shown promise as inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and herpesviruses.[7] The mechanism often involves the inhibition of viral polymerases or other essential enzymes in the viral replication cycle. The development of acyclic nucleoside analogs of 5-substituted-6-azauracils has been a key strategy in the pursuit of potent antiviral agents.[6][8]

Anticancer Activity

The antiproliferative properties of 6-azauracil derivatives are well-documented.[9] By disrupting nucleotide biosynthesis, these compounds can selectively target rapidly dividing cancer cells, which have a high demand for DNA and RNA precursors. The 5-bromo substitution can enhance the cytotoxic effects of the 6-azauracil core.

| Compound | Cell Line | Activity (IC50) | Reference |

| 6-Azauracil | Various | Varies by cell line | [2] |

| 5-Fluorouracil | Various | Potent anticancer agent | [1] |

Table 1: Representative Anticancer Activities of Uracil Analogs. Note: Specific IC50 values for this compound require further targeted experimental investigation.

Experimental Protocols for SAR Evaluation

A robust SAR study relies on standardized and reproducible experimental protocols. The following section outlines key in vitro assays for evaluating the biological activity of this compound analogs.

Cytotoxicity and Antiproliferative Assays

The MTT assay is a widely used colorimetric method to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

The following workflow illustrates the key steps in a typical in vitro evaluation of a novel this compound analog.

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound analogs.

Enzyme Inhibition Assays

To elucidate the mechanism of action, it is essential to perform enzyme inhibition assays using the purified target enzymes, such as OMP decarboxylase or IMP dehydrogenase.

Protocol: OMP Decarboxylase Inhibition Assay

-

Enzyme and Substrate Preparation: Purify recombinant OMP decarboxylase. Prepare a solution of the substrate, orotidine-5'-monophosphate (OMP).

-

Assay Reaction: In a suitable buffer, combine the enzyme, substrate, and varying concentrations of the inhibitor (this compound analog).

-

Detection of Product Formation: Monitor the conversion of OMP to UMP over time. This can be achieved using various methods, such as spectrophotometry (monitoring the change in absorbance at a specific wavelength) or HPLC-based separation and quantification of the substrate and product.

-

Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration and calculate the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[10]

Future Directions and Conclusion

The structure-activity relationship of this compound provides a solid foundation for the rational design of novel therapeutic agents. Future research should focus on:

-

Expanding the Analog Library: Synthesizing a broader range of derivatives with diverse substitutions at the N1, N3, and C5 positions to further probe the SAR.

-

Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of these analogs within the active sites of their target enzymes.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy Studies: Testing the most promising candidates in relevant animal models of cancer and viral infections.

References

-

Kabbaj, Y., Lazrek, H. B., Barascut, J. L., & Imbach, J. L. (2005). Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 24(3), 161-172. [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules, 27(9), 2895. [Link]

-

Synthesis of Some Nitrogen Functional Derivatives of 5-substituted-6-azauracil as Biologically Active Compounds. (n.d.). Iraqi National Journal of Chemistry. [Link]

-

Kumar, R., Sharma, N., Nath, M., Saffran, H. A., & Tyrrell, D. L. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 44(24), 4225–4229. [Link]

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. [Link]

-

Palasz, A., & Ciez, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 592-611. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design. [Link]

-

Sorm, F., Jakubovic, A., & Slechta, L. (1956). The anticancerous action of 6-azauracil (3, 5-dioxo-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine). Experientia, 12(7), 271-272. [Link]

-

Cristescu, C., & Czobor, F. (1998). As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides. Nucleosides & Nucleotides, 17(8), 1319-1324. [Link]

-

Li, Y., et al. (2015). Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. Yeast, 32(10), 625-636. [Link]

-

Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023). Molecules, 28(12), 4875. [Link]

-

SAR and evaluation of novel 5H-benzo[c][1][8]naphthyridin-6-one analogs as Aurora kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(12), 3597-3601. [Link]

-

Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. (2021). Molecules, 26(23), 7192. [Link]

-

Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. (2004). Yeast, 21(1), 29-39. [Link]

-

Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2. (2022). Tropical Medicine and Health, 50(1), 6. [Link]

-

On Exploring Structure Activity Relationships. (2016). Current Topics in Medicinal Chemistry, 16(29), 3496-3505. [Link]

-

Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro. (1996). Journal of Biological Chemistry, 271(38), 23392-23397. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(28), 20087-20117. [Link]

-

Structure Activity Relationships and Medicinal Chemistry. (2020, March 22). YouTube. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). Molecules, 24(11), 2290. [Link]

-

(PDF) Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2. (2022). ResearchGate. [Link]

-

Rasmusson, G. H., et al. (1986). Azasteroids: structure-activity relationships for inhibition of 5 alpha-reductase and of androgen receptor binding. Journal of Medicinal Chemistry, 29(11), 2298-2315. [Link]

-

A review: Mechanism of action of antiviral drugs. (2021). Journal of Applied Pharmaceutical Science, 11(3), 1-10. [Link]

-

Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). (2025). ResearchGate. [Link]

-

Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11. [Link]

-

5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

-

Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. (2004). Yeast, 21(1), 29-39. [Link]

-

This compound. (n.d.). Amerigo Scientific. [Link]

-

Schindler, R., & Welch, A. D. (1957). Ribosidation as a means of activating 6-azauracil as an inhibitor of cell reproduction. Science, 125(3247), 548-549. [Link]

-

In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert. (2020). PeerJ, 8, e8693. [Link]

-

The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). Molecules, 27(2), 527. [Link]

Sources

- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anticancerous action of 6-azauracil (3, 5-dioxo-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

5-Bromo-6-azauracil: A Comprehensive Technical Guide to its Discovery and Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-6-azauracil, a halogenated analogue of the pyrimidine base uracil. While the precise initial synthesis and discovery of this specific molecule are not prominently documented in seminal literature, its existence and utility are well-established within the broader context of antimetabolite research. This guide traces the scientific lineage of halogenated azauracils, rooted in the pioneering work on fluoropyrimidines, and presents a logical framework for its synthesis. We will delve into the foundational chemistry of its precursor, 6-azauracil, detail the electrophilic substitution reaction central to its formation, and discuss its known biological activities and applications as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound.

Introduction: The Dawn of Antimetabolite Theory and Halogenated Pyrimidines

The intellectual framework for the discovery of compounds like this compound was laid in the mid-20th century with the rise of antimetabolite theory. The groundbreaking synthesis of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger and his colleagues marked a pivotal moment in cancer chemotherapy.[1][2][3] Heidelberger's rational drug design was predicated on the observation that tumor cells exhibit a higher rate of uracil incorporation into nucleic acids compared to normal cells. The introduction of a highly electronegative fluorine atom at the C5 position of uracil created a molecule that could subvert metabolic pathways, primarily through the potent inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.

This success spurred a wave of research into modified pyrimidine and purine bases, with scientists exploring the effects of various substitutions on biological activity. The replacement of a carbon atom with nitrogen in the pyrimidine ring, giving rise to azauracils, was another key strategic modification. 6-Azauracil itself was found to possess significant biological activity, acting as an inhibitor of de novo pyrimidine biosynthesis.[4] It logically followed that combining these two modification strategies—halogenation and aza-substitution—would yield compounds with unique and potentially enhanced biological profiles. This compound emerged from this fertile ground of scientific inquiry.

Synthesis of the Precursor: 6-Azauracil

A robust understanding of this compound begins with the synthesis of its parent compound, 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione). Several synthetic routes have been established, with a widely cited method commencing from the semicarbazone of glyoxylic acid.

Experimental Protocol: Synthesis of 6-Azauracil

This protocol is based on established methodologies for the synthesis of the 1,2,4-triazine ring system.

Materials:

-

Glyoxylic acid monohydrate

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Formation of Glyoxylic Acid Semicarbazone: In a suitable reaction vessel, dissolve semicarbazide hydrochloride and sodium acetate in water. To this solution, add an aqueous solution of glyoxylic acid monohydrate. Stir the mixture at room temperature for 2-4 hours. The product, glyoxylic acid semicarbazone, will precipitate from the solution.

-

Cyclization: Isolate the glyoxylic acid semicarbazone by filtration and wash with cold water. Suspend the crude product in a solution of aqueous sodium hydroxide. Heat the mixture to reflux for 1-2 hours to effect ring closure.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The desired product, 6-azauracil, will precipitate.

-

Purification: Collect the crude 6-azauracil by filtration, wash with cold water, and then with ethanol. The product can be further purified by recrystallization from water to yield a white crystalline solid.

Characterization:

-

Melting Point: 274-275 °C

-

Appearance: White crystalline powder

The Core Reaction: Synthesis of this compound

The introduction of a bromine atom at the C5 position of the 6-azauracil ring is achieved through an electrophilic aromatic substitution reaction. The electron-rich nature of the azauracil ring facilitates the attack by an electrophilic bromine species. While a specific primary publication detailing the initial synthesis is elusive, subsequent literature utilizing this compound as a starting material confirms its straightforward preparation via direct bromination.[4]

Experimental Protocol: Bromination of 6-Azauracil

This protocol is a representative procedure based on standard bromination methods for uracil and its analogues.

Materials:

-

6-Azauracil

-

Glacial acetic acid

-

Bromine

-

Water

Procedure:

-

Dissolution: Suspend 6-azauracil in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Bromination: While stirring, add a solution of bromine in glacial acetic acid dropwise to the suspension at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature below 40-50 °C. The reaction mixture will gradually become a clear, orange-brown solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. The product, this compound, will precipitate as a white solid.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and unreacted bromine, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Diagram of Synthesis Pathway:

Caption: Synthesis of this compound from 6-Azauracil.

Physicochemical Properties and Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₃H₂BrN₃O₂ | [5] |

| Molecular Weight | 191.97 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 232-234 °C | |

| CAS Number | 4956-05-2 | [6] |

Biological Activity and Mechanism of Action

The biological activity of this compound is understood through the lens of its parent compound, 6-azauracil. The primary mechanism of action for 6-azauracil derivatives is the inhibition of de novo pyrimidine nucleotide biosynthesis.[4] Once inside the cell, these compounds are anabolized to their corresponding ribonucleotides. The active metabolite, 6-azauridine 5'-monophosphate (azaUMP), is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), the final enzyme in the biosynthesis of uridine monophosphate (UMP). This blockade leads to a depletion of intracellular pyrimidine nucleotide pools, thereby inhibiting RNA and DNA synthesis and ultimately arresting cell proliferation.[4]

Diagram of Mechanism of Action:

Caption: Inhibition of pyrimidine biosynthesis by this compound.

Specific Biological Activities

-

Antifungal Activity: One of the most specifically documented activities of this compound is its inhibitory effect on the growth and cell division of the yeast Saccharomyces cerevisiae.[6] This activity is consistent with the known sensitivity of yeast to inhibitors of nucleotide biosynthesis.

-

Anticancer and Antiviral Potential: While extensive studies on the specific anticancer and antiviral properties of this compound are not widely published, it is reasonable to extrapolate from the activities of related compounds. Halogenation at the C5 position of uracil is a common strategy to enhance biological activity. For instance, 5-bromouracil derivatives have shown potential as antiviral and anticancer agents.[7] The presence of the bromine atom can influence the compound's lipophilicity, membrane permeability, and interaction with target enzymes, potentially modulating the activity of the 6-azauracil scaffold. Further screening against various cancer cell lines and viral strains is warranted to fully elucidate its therapeutic potential.

Applications in Synthetic Chemistry

Beyond its intrinsic biological activity, this compound serves as a valuable and versatile intermediate in medicinal chemistry. The bromine atom at the C5 position is a functional handle that can be readily displaced or participate in cross-coupling reactions, allowing for the synthesis of a diverse library of 5-substituted 6-azauracil derivatives.

A 2010 study by Mitran et al. demonstrated the utility of this compound in synthesizing novel derivatives through nucleophilic substitution with various aromatic amines and phenols.[4] This highlights its role as a key building block for generating new chemical entities with potentially enhanced or novel biological activities.

Conclusion

This compound stands as a testament to the power of rational drug design, emerging from the confluence of two successful strategies in antimetabolite chemistry: aza-substitution and halogenation. While the historical record of its initial discovery is not as clear-cut as that of its famous predecessor, 5-fluorouracil, its synthesis is straightforward via the direct bromination of 6-azauracil. Its established inhibitory effect on yeast and its potential as an anticancer and antiviral agent, coupled with its utility as a synthetic intermediate, underscore its continued relevance in the field of medicinal chemistry. This guide provides a solid foundation for researchers looking to synthesize, study, and further explore the therapeutic and synthetic potential of this intriguing heterocyclic compound.

References

- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Schnitzer, R. J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.

- Mitran, R. A., Drăghici, C., & Tomas, S. (2010). New 6-Azauracil Derivatives. Revista de Chimie, 61(12), 1147-1149.

- Making Fluorouracil “Sexy” Again. (2019). Journal of the National Cancer Institute, 111(4), 335-336.

-

Transition of fluoropyrimidine related anticancer agents. Heidelberger... (n.d.). ResearchGate. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (4956-05-2). Retrieved from [Link]

- Muggia, F. M. (2009). XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy. Clinical Cancer Research, 15(9), 2948-2951.

- Bardagí, D., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 370-394.

- Kavitha, S., Balaji, S., & Manikandan, A. (2010). Synthesis and antitumor activity of 5-bromo-1-mesyluracil. Acta Poloniae Pharmaceutica, 67(4), 359-364.

Sources

- 1. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-6-azauracil as a Nucleophilic Synthon

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-azauracil, a halogenated derivative of the 6-azauracil scaffold, is a pivotal building block in medicinal chemistry. The strategic placement of a nitrogen atom at the 6-position and a bromine atom at the 5-position significantly modulates the electronic character of the pyrimidine ring, transforming it into a versatile nucleophilic reagent. This guide provides an in-depth analysis of the structural and electronic properties that govern the nucleophilicity of this compound. It details key synthetic applications, focusing on N-alkylation and the synthesis of acyclic and cyclic nucleoside analogs, which are prominent in the development of novel antiviral and antineoplastic agents.[1][2][3] Comprehensive, field-tested protocols are presented, alongside a discussion of reaction mechanisms, regioselectivity, and characterization techniques, offering researchers a practical framework for leveraging this compound in drug discovery programs.

Introduction: The Strategic Importance of Modified Uracils

Uracil analogs are a cornerstone of therapeutic drug design, primarily due to their ability to act as mimics of endogenous nucleobases and interfere with nucleic acid metabolism or enzyme function. The introduction of heteroatoms and substituents onto the core pyrimidine ring is a proven strategy for modulating biological activity, metabolic stability, and target affinity.

The 6-azauracil scaffold, characterized by the replacement of the C6 carbon with a nitrogen atom, has been extensively explored for its biological properties.[1] Further modification at the 5-position with a bromine atom yields this compound. This substitution serves two primary purposes:

-

Electronic Modulation: The electronegative bromine atom alters the electron density distribution within the ring, influencing its reactivity.[4][5][6]

-

Steric Influence: The bromine atom can provide additional steric bulk, potentially enhancing binding interactions with target enzymes or receptors.

This guide focuses specifically on the role of this compound as a nucleophile , a character trait fundamental to its utility in constructing a diverse array of more complex, biologically active molecules. We will explore how its unique electronic structure dictates its reactivity towards electrophiles, with a particular emphasis on N-alkylation reactions that form the basis for synthesizing novel nucleoside analogs.

Electronic Properties and Nucleophilic Centers

The nucleophilic character of this compound is a direct consequence of its electronic architecture. The pyrimidine ring contains several nitrogen and oxygen atoms with lone pairs of electrons, but the most reactive nucleophilic sites are the ring nitrogen atoms, N1 and N3.

The decision of an electrophile to attack N1 versus N3 is a question of regioselectivity , which is influenced by several factors:

-

Acidity and Deprotonation: The protons on N1 and N3 are acidic and can be removed by a suitable base to generate a highly nucleophilic aza-anion. The relative acidity of these protons dictates which nitrogen is preferentially deprotonated.

-

Steric Hindrance: The carbonyl group at C2 and the nitrogen at N6 can sterically hinder the approach of bulky electrophiles to the N1 position, sometimes favoring reaction at N3.

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N3 alkylated products.[7][8] For instance, stronger bases and polar aprotic solvents like DMF often facilitate the formation of the desired anion for subsequent alkylation.[9][10]

The bromine atom at C5 exerts a strong inductive electron-withdrawing effect, which generally deactivates the ring towards electrophilic attack but enhances the acidity of the N-H protons, thereby facilitating the formation of the nucleophilic anion.

Caption: Nucleophilic centers (N1, N3) of this compound attacking a generic electrophile (E⁺).

Key Nucleophilic Application: N-Alkylation for Acyclonucleoside Synthesis

One of the most powerful applications of this compound's nucleophilicity is in the synthesis of acyclonucleosides. These are nucleoside analogs where the sugar moiety is replaced by a flexible, open-chain structure. This modification can confer improved pharmacological properties, such as enhanced metabolic stability or a different mechanism of action.

The reaction proceeds via a classic SN2 mechanism where the deprotonated this compound anion acts as the nucleophile, attacking an alkyl halide electrophile. A common electrophile used in this context is (2-acetoxyethoxy)methyl bromide, which leads to the formation of acyclonucleosides with potential antiviral activity.[2]

Reaction Data Summary

The efficiency of N-alkylation is highly dependent on the reaction conditions. The following table summarizes representative conditions and outcomes for this class of reaction.

| Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| This compound | (2-acetoxyethoxy)methyl bromide | K₂CO₃ | DMF | 25-50 | ~70-85 | [2] |

| 5-Bromoindole | Benzyl bromide | NaH | DMF | 0 to 25 | >90 | [10] |

| Isatin | Various Alkyl Halides | K₂CO₃ / Cs₂CO₃ | DMF (cat.) | MW | 85-98 | [11] |

| 6-Chloropurine | Benzyl bromide | K₂CO₃ | DMF | 25 | Variable | [12] |

Note: Data for related heterocyclic systems are included for comparative context on common N-alkylation conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound. These are designed as self-validating systems, including purification and characterization steps to ensure the integrity of the final product.

Protocol 1: General Procedure for N1-Alkylation of this compound

This protocol describes the synthesis of an N1-substituted acyclonucleoside precursor.

Materials and Reagents:

-

This compound (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered

-

(2-Acetoxyethoxy)methyl bromide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound and anhydrous K₂CO₃.

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

-

Electrophile Addition: Add (2-acetoxyethoxy)methyl bromide dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N1-alkylated product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regioselectivity (N1 vs. N3) can often be determined by NOE NMR experiments.[12]

Caption: Experimental workflow for the N1-alkylation of this compound.

Conclusion and Future Perspectives

This compound is a potent nucleophilic synthon whose reactivity is central to its role in medicinal chemistry. The interplay between the aza-substitution and the bromo-substituent creates a unique electronic environment that facilitates controlled N-alkylation reactions. This guide has detailed the electronic basis for this reactivity and provided a robust, practical protocol for its application in synthesizing acyclonucleoside analogs.

Future research will likely continue to explore the regioselectivity of these reactions under various conditions, potentially using advanced catalytic systems to achieve even greater control.[13][14] The development of novel electrophiles will further expand the library of accessible compounds. As a reliable and versatile nucleophile, this compound will undoubtedly remain a valuable scaffold in the ongoing search for new therapeutic agents, particularly in the fields of virology and oncology.

References

- Comparison of core and valence band electronic structures of bulk uracil and 5-halouracils.Physical Chemistry Chemical Physics (RSC Publishing).

- Dehalogenation of 5-Halouracils after Low Energy Electron Attachment: A Density Functional Theory Investigation.PubMed.

- A theoretical study of 5-halouracils: Electron affinities, ionization potentials and dissociation of the related anions.ResearchGate.

- Dehalogenation of 5-Halouracils after Low Energy Electron Attachment: A Density Functional Theory Investigation.The Journal of Physical Chemistry A - ACS Publications.

- Comparison of core and valence band electronic structures of bulk uracil and 5-halouracils.ResearchGate.

- This compound (4956-05-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents.Chemchart.

- Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.PubMed.

- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.Benchchem.

- Uracil as a Target for Nucleophilic and Electrophilic Reagents.ResearchGate.

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.PubMed Central.

- Synthesis and Antiviral Activity of 5- And 5'-substituted Thymidine Analogs.PubMed.

- Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis.PubMed.

- Application Notes and Protocols for N-alkylation of 5-Bromoindole.Benchchem.

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.PMC - NIH.

- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.PMC - PubMed Central.

- Synthetic process of 5-bromo-7-azaindole.Eureka | Patsnap.

- 5-Bromo-7-azaindole synthesis.chemicalbook.

- Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues.ResearchGate.

- Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes.European Journal of Advanced Chemistry Research.

- Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid.Chemical Science (RSC Publishing).

- As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides.PubMed.

- Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions.PMC - NIH.

- 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives.Future Science.

- Efficient Syntheses and the Nucleophilic Substitution of Dibromo- and Tribromo-azulenequinones: Differences in Reactivity between Five- and Seven-membered Ring Moieties.Journal of Chemical Research, Synopses (RSC Publishing).

- Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines.Organic & Biomolecular Chemistry (RSC Publishing).

- Simple and Efficient Microwave Assisted N-Alkylation of Isatin.PMC - NIH.

- Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis.Semantic Scholar.

- The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity.PMC - PubMed Central.

- Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.PubMed Central.

Sources

- 1. eu-opensci.org [eu-opensci.org]

- 2. As-triazine derivatives with potential therapeutic action. XXVI. Syntheses of 5-substituted-6-azauracil acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of core and valence band electronic structures of bulk uracil and 5-halouracils - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Dehalogenation of 5-Halouracils after Low Energy Electron Attachment: A Density Functional Theory Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis. | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 5-Bromo-6-azauracil

An In-Depth Technical Guide to the Theoretical Structural Analysis of 5-Bromo-6-azauracil